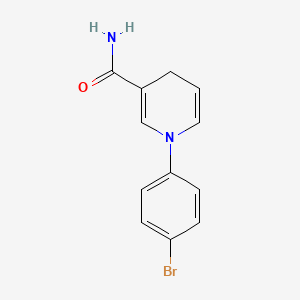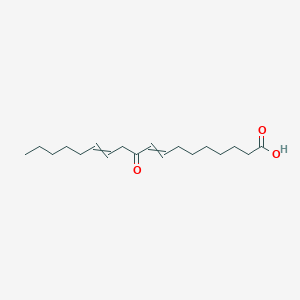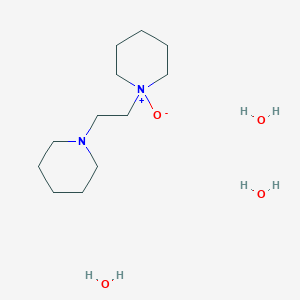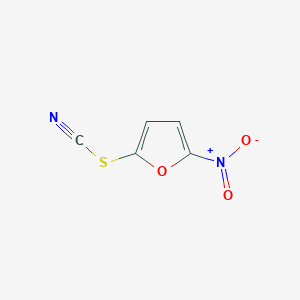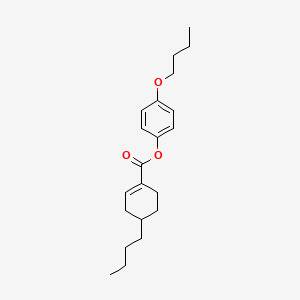![molecular formula C17H13NO2 B14297507 1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]- CAS No. 113006-67-0](/img/structure/B14297507.png)
1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]- is an organic compound with a complex structure that includes an indene backbone and a methylene bridge linked to a methylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]- typically involves the reaction of 1H-indene-1,3-dione with a methylphenylamine derivative under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or gene expression. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Indene, 2-methyl-: Similar structure with a methyl group attached to the indene ring.
1H-Indene, 1-methylene-: Similar structure with a methylene group attached to the indene ring.
1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-: Similar structure with multiple methyl groups attached to the indene ring.
Uniqueness
1H-Indene-1,3(2H)-dione, 2-[[(methylphenyl)amino]methylene]- is unique due to the presence of the methylene bridge linked to a methylphenylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
113006-67-0 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-hydroxy-2-[(2-methylphenyl)iminomethyl]inden-1-one |
InChI |
InChI=1S/C17H13NO2/c1-11-6-2-5-9-15(11)18-10-14-16(19)12-7-3-4-8-13(12)17(14)20/h2-10,19H,1H3 |
InChI Key |
PIIRFUHWRWGDOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(C3=CC=CC=C3C2=O)O |
solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


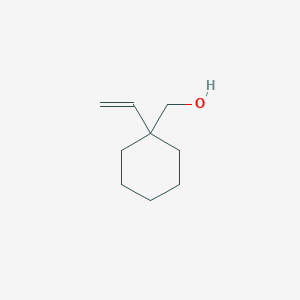

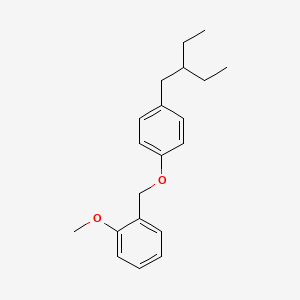
![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
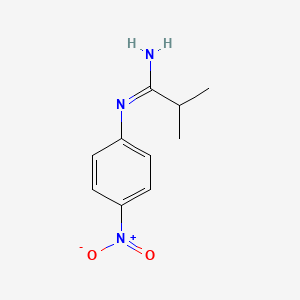
![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)
![5-[(tert-Butylperoxy)methyl]oxolan-2-one](/img/structure/B14297462.png)
![[Bis(4-chlorophenyl)-thiocyanatomethyl] thiocyanate](/img/structure/B14297468.png)

